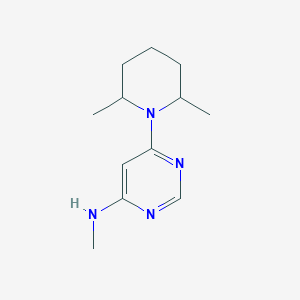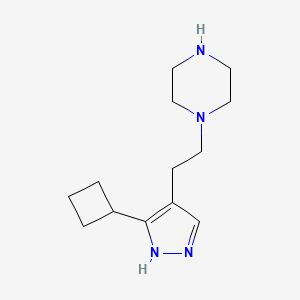
1-(2-(3-cyclobutyl-1H-pyrazol-4-yl)ethyl)piperazine
Übersicht
Beschreibung
“1-(2-(3-cyclobutyl-1H-pyrazol-4-yl)ethyl)piperazine” is a versatile chemical compound with diverse scientific applications. It has a molecular formula of C13H22N4 and a molecular weight of 234.34 g/mol .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(2-(3-cyclobutyl-1H-pyrazol-4-yl)ethyl)piperazine”, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Piperazine derivatives, including the compound , are known for their broad pharmacological properties. They serve as a core structure in the development of new drugs due to their ability to interact with various biological targets. The cyclobutyl and pyrazolyl groups may contribute to the compound’s affinity for certain receptors or enzymes, making it a valuable scaffold for drug discovery .
Agrochemistry
Compounds like 1-(2-(3-cyclobutyl-1H-pyrazol-4-yl)ethyl)piperazine can be utilized in agrochemical research to develop new herbicides and pesticides. Their structural complexity allows for a wide range of biological activity, potentially leading to the discovery of compounds that are effective against agricultural pests and weeds .
Coordination Chemistry
The nitrogen atoms present in the piperazine ring can act as coordination sites for metal ions, making these compounds useful in the synthesis of coordination complexes. These complexes have applications ranging from catalysis to materials science .
Organometallic Chemistry
The piperazine derivative can be used to create organometallic compounds with potential applications in catalysis, including polymerization and hydroformylation reactions. The presence of the cyclobutyl group might influence the steric and electronic properties of the resulting organometallic complexes .
Carbon Capture and Storage
Piperazine and its derivatives are being explored for their potential in carbon capture technologies. They can react with carbon dioxide to form stable carbamates, which can then be decomposed to release the CO2 for storage .
Biological Activity Studies
The pyrazole moiety is associated with a variety of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. As such, this compound could be a candidate for the development of new therapeutic agents targeting these areas .
Eigenschaften
IUPAC Name |
1-[2-(5-cyclobutyl-1H-pyrazol-4-yl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-11(3-1)13-12(10-15-16-13)4-7-17-8-5-14-6-9-17/h10-11,14H,1-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYTTWNUDWZHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-cyclobutyl-1H-pyrazol-4-yl)ethyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482174.png)

![1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482181.png)
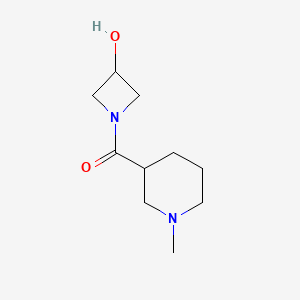
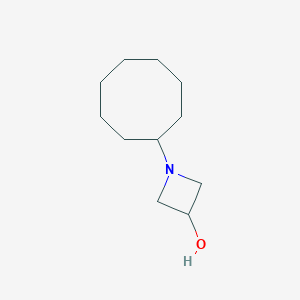
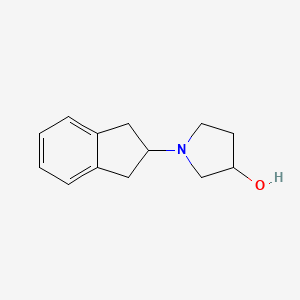
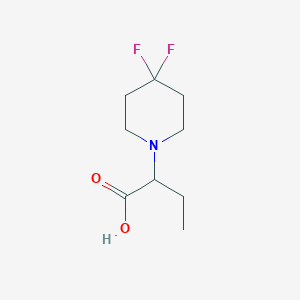

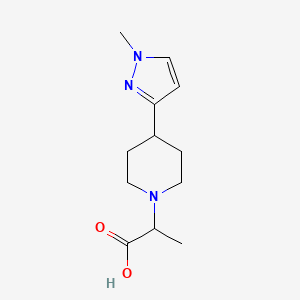
![7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482190.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482192.png)
![2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482193.png)
![Methyl 6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1482194.png)
